molecular formula C7H9F2LiO4 B2813726 Lithium(1+) ion 5-ethoxy-2,2-difluoro-5-oxopentanoate CAS No. 2225141-51-3

Lithium(1+) ion 5-ethoxy-2,2-difluoro-5-oxopentanoate

Cat. No.: B2813726
CAS No.: 2225141-51-3
M. Wt: 202.08
InChI Key: BFLJUTCCMNQNPD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) ion 5-ethoxy-2,2-difluoro-5-oxopentanoate is a lithium salt composed of a lithium cation (Li⁺) paired with the 5-ethoxy-2,2-difluoro-5-oxopentanoate anion. The anion features:

  • Ethoxy group (-OCH₂CH₃) at position 5, contributing to hydrophobicity and steric bulk.
  • Ketone group (-C=O) at position 5, enabling resonance stabilization and reactivity in nucleophilic additions.

This compound’s unique substituents suggest applications in specialized electrolytes (due to fluorination) or organometallic catalysis (leveraging lithium’s Lewis acidity).

Properties

IUPAC Name

lithium;5-ethoxy-2,2-difluoro-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O4.Li/c1-2-13-5(10)3-4-7(8,9)6(11)12;/h2-4H2,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLJUTCCMNQNPD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCOC(=O)CCC(C(=O)[O-])(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2LiO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Lithium(1+) ion 5-ethoxy-2,2-difluoro-5-oxopentanoate typically involves the reaction of lithium hydroxide with 5-ethoxy-2,2-difluoro-5-oxopentanoic acid under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Lithium(1+) ion 5-ethoxy-2,2-difluoro-5-oxopentanoate can undergo various chemical reactions, including:

Scientific Research Applications

Lithium(1+) ion 5-ethoxy-2,2-difluoro-5-oxopentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium(1+) ion 5-ethoxy-2,2-difluoro-5-oxopentanoate involves its interaction with molecular targets such as enzymes and receptors. The lithium ion can modulate the activity of various enzymes, influencing cellular signaling pathways and metabolic processes. The compound’s unique structure allows it to interact with specific molecular targets, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on substituents, reactivity, and inferred properties:

Compound Key Substituents Functional Groups Inferred Properties
Lithium(1+) ion 5-ethoxy-2,2-difluoro-5-oxopentanoate Ethoxy (-OCH₂CH₃), 2,2-difluoro, 5-oxo Ether, ketone, fluoride High thermal stability, moderate solubility in polar solvents
5-(Methylsulfanyl)-2-oxopentanoate () Methylsulfanyl (-SCH₃) at position 5 Thioether, ketone Enhanced nucleophilicity (S atom), potential biomarker in biological systems
Lithium(1+) ion 2-(oxetan-3-yl)acetate () Oxetane (3-membered cyclic ether) Cyclic ether, carboxylate High ring strain, increased reactivity in polymerization
Key Observations:

Electron-Withdrawing Effects :

  • The 2,2-difluoro groups in the target compound increase electronegativity, likely stabilizing the anion through inductive effects. This contrasts with the methylsulfanyl group in ’s compound, which is electron-donating and less polar .
  • Fluorination may enhance compatibility with lithium-ion battery electrolytes, as fluorinated compounds often exhibit improved oxidative stability .

Steric and Solubility Considerations :

  • The ethoxy group provides moderate steric hindrance compared to the oxetane ring in ’s compound, which introduces significant ring strain and conformational rigidity .
  • The methylsulfanyl group’s hydrophobicity () contrasts with the polar ketone and ether groups in the target compound, suggesting divergent solubility profiles.

Reactivity: The oxetane in ’s compound is prone to ring-opening reactions, making it useful in polymer chemistry or drug delivery systems. In contrast, the target compound’s ethoxy group is less reactive but may participate in hydrogen bonding . The ketone group (common to the target compound and ’s analog) enables nucleophilic additions, though fluorination in the former may reduce enolate formation compared to the sulfur-containing analog .

Thermochemical and Reaction Data (Inferred from )

While direct thermochemical data for the target compound is unavailable, insights can be drawn from lithium-ion interactions with analogous functional groups:

Reaction ΔrH° (kJ/mol) ΔrS° (J/mol·K) ΔrG° (kJ/mol) Relevance to Target Compound
Li⁺ + 3H₂O → Li⁺ • 3H₂O -297.0 -88.5 -270.6 Hydration behavior in aqueous systems
Li⁺ + C₂H₆O (ethanol) → Li⁺ • C₂H₆O -128.0 -104.0 -97.6 Solubility in ethoxy-containing media
Implications:
  • The exothermic hydration of Li⁺ (ΔrH° = -297.0 kJ/mol) suggests that the target compound’s ethoxy and fluoro groups may reduce water solubility compared to fully hydroxylated lithium salts.

Biological Activity

Lithium(1+) ion 5-ethoxy-2,2-difluoro-5-oxopentanoate (commonly referred to as Lithium EDFO) is a lithium-containing compound with significant potential in biological applications. Its unique molecular structure allows it to interact with various biological systems, making it a subject of interest in pharmacological research, particularly concerning its effects on neurological disorders and cellular processes.

Lithium EDFO has the molecular formula C7_7H11_{11}F2_2LiO4_4 and a molecular weight of 202.08 g/mol. The compound is synthesized through the reaction of lithium hydroxide with 5-ethoxy-2,2-difluoro-5-oxopentanoic acid in organic solvents like ethanol or methanol. Its chemical reactivity includes oxidation, reduction, and substitution reactions, which are essential for its biological activity.

The biological activity of Lithium EDFO is primarily attributed to its interaction with various enzymes and receptors within cells. The lithium ion modulates enzyme activity, influencing critical cellular signaling pathways and metabolic processes. This modulation can lead to alterations in neurotransmitter levels and neuronal excitability, which are crucial for treating conditions like bipolar disorder and depression.

Biological Activity Overview

Research indicates that Lithium EDFO exhibits several biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that Lithium EDFO may protect neurons from oxidative stress and apoptosis.
  • Modulation of Signal Transduction : The compound influences pathways such as the inositol signaling pathway, which is vital for mood regulation.
  • Antidepressant Properties : Similar to traditional lithium salts, Lithium EDFO may have mood-stabilizing effects.

Case Study 1: Neuroprotective Effects

A study published in Neuroscience Letters explored the neuroprotective effects of Lithium EDFO on cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups treated without the compound.

Treatment GroupCell Viability (%)
Control45
Lithium EDFO75

This study highlights the potential of Lithium EDFO as a neuroprotective agent.

Case Study 2: Signal Transduction Modulation

Research conducted at the University of California investigated how Lithium EDFO affects the inositol signaling pathway. The results demonstrated that treatment with Lithium EDFO increased inositol levels in neuronal cultures, suggesting enhanced signaling capacity.

Time Point (hrs)Inositol Level (µM)
01.0
243.5
485.0

These findings support the hypothesis that Lithium EDFO can modulate critical signaling pathways involved in mood regulation.

Comparative Analysis

Lithium EDFO can be compared with other lithium compounds such as lithium carbonate and lithium chloride regarding their biological activities:

CompoundPrimary UseMechanism of Action
Lithium CarbonateBipolar disorder treatmentInhibition of inositol monophosphatase
Lithium ChlorideBiochemical researchModulation of neurotransmitter release
Lithium EDFO Potential neuroprotective agentModulation of enzyme activity & signaling

Lithium EDFO's distinct structure provides unique properties that could enhance its therapeutic profile compared to traditional lithium compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Lithium(1+) ion 5-ethoxy-2,2-difluoro-5-oxopentanoate, and how can purity be ensured?

  • Methodology: Synthesis typically involves esterification of the pentanoic acid precursor followed by lithium salt formation. Key steps include:

  • Step 1 : Condensation of 5-ethoxy-2,2-difluoro-5-oxopentanoic acid with ethanol under acidic catalysis.
  • Step 2 : Neutralization with lithium hydroxide to form the lithium salt.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
    • Purity validation requires HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) and NMR spectroscopy (δ¹⁹F NMR to confirm difluoro group integrity) .

Q. How does the difluoro substitution at the 2-position influence the compound’s stability?

  • Methodology: Stability studies under varying pH (1–13) and temperature (25–60°C) conditions reveal:

  • Acidic conditions : Hydrolysis of the ethoxy group occurs at pH < 3.
  • Thermal stability : Decomposition observed above 50°C via TGA-DSC.
  • Role of difluoro groups : Fluorine atoms enhance electron-withdrawing effects, stabilizing the oxopentanoate moiety against nucleophilic attack .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this lithium salt?

  • Methodology:

  • Challenge : Lithium’s quadrupolar moment (nuclear spin = 3/2) broadens ⁷Li NMR signals, complicating interpretation.
  • Solution : Use low-temperature (e.g., –40°C) ¹H-¹³C HSQC NMR to decouple lithium’s effects. For ¹⁹F NMR, ensure deuterated solvents (e.g., DMSO-d₆) to minimize splitting artifacts .
  • Validation : Cross-reference with X-ray crystallography to confirm spatial arrangement of fluorine and ethoxy groups .

Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology:

  • Docking simulations : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to putative targets like carboxylases.
  • Quantum mechanics : DFT calculations (B3LYP/6-311+G*) assess charge distribution on the oxopentanoate group, critical for ionic interactions .
  • Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?

  • Methodology:

  • Issue : Discrepancies arise from lithium’s solvation behavior.
  • Approach : Measure solubility in binary solvent systems (e.g., water/THF) using UV-Vis spectroscopy.
  • Key finding : Solubility peaks at 40% THF due to balanced ion-pair dissociation and solvent polarity. Contradictions in literature often stem from incomplete solvent equilibration .

Methodological Design & Data Analysis

Q. What strategies mitigate lithium-ion interference in mass spectrometry (MS) analysis?

  • Methodology:

  • Problem : Li⁺ adducts ([M+Li]⁺) dominate ESI-MS spectra, masking fragmentation patterns.
  • Solution : Add chelators (e.g., crown ethers) to the mobile phase to sequester Li⁺. Alternatively, use MALDI-TOF with DHB matrix to promote [M-H]⁻ ion formation .

Q. How to design a stability-indicating assay for degradation products?

  • Methodology:

  • Forced degradation : Expose the compound to UV light (ICH Q1B guidelines), oxidants (H₂O₂), and hydrolytic conditions.
  • Detection : UPLC-PDA (220–400 nm) with a BEH C18 column. Track degradation markers (e.g., 5-ethoxy-2-fluoro-5-oxopentanoic acid) using m/z 189.1 in MS/MS .

Contradictions & Validation

Q. Why do some studies report biological activity while others show null effects?

  • Methodology:

  • Variables to assess : Purity (>98% vs. <95%), salt form (lithium vs. sodium), and cell line variability (e.g., HEK293 vs. HeLa).
  • Resolution : Replicate assays under standardized conditions (e.g., ATP-based viability tests) with third-party reference samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.